Biochemical Potency: Nanomolar FT671 vs. Micromolar-Generation Inhibitors
FT671 exhibits superior biochemical potency against USP7 compared to widely used early-generation inhibitors. FT671 inhibits USP7 with an IC50 of 52 nM [1]. In contrast, the first-generation USP7 inhibitors P5091 and P22077 demonstrate much weaker activity, with IC50 values of 4.2 µM and 8 µM, respectively [2][3]. This represents an approximate 80-fold and 150-fold increase in potency for FT671.
| Evidence Dimension | Biochemical IC50 |
|---|---|
| Target Compound Data | 52 nM |
| Comparator Or Baseline | P5091: 4,200 nM; P22077: 8,000 nM |
| Quantified Difference | ~80-fold vs. P5091; ~150-fold vs. P22077 |
| Conditions | In vitro USP7 activity assay (FRET) using recombinant USP7 catalytic domain |
Why This Matters
Higher potency allows for the use of lower compound concentrations in vitro and in vivo, minimizing potential solubility issues and reducing the risk of off-target effects associated with high micromolar dosing.
- [1] Turnbull AP, et al. Nature. 2017 Oct 26;550(7677):481-486. View Source
- [2] Chauhan D, et al. Cancer Cell. 2012 Sep 11;22(3):345-58. View Source
- [3] Altun M, et al. Chem Biol. 2011 Nov 23;18(11):1401-12. View Source
